molecular formula C11H13ClO3 B8440465 Methyl 3-chloro-4-(propyloxy)benzoate

Methyl 3-chloro-4-(propyloxy)benzoate

Cat. No. B8440465
M. Wt: 228.67 g/mol
InChI Key: LLSAHMRBKPHTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101775B2

Procedure details

Methyl 4-hydroxy-3-chlorobenzoate (10 g, 53.6 mmol) was dissolved in DMF (110 ml) and then potassium carbonate (14.8 g, 107.2 mmol) was added followed by n-propyliodide (10.4 ml, 107.2 mmol). The reaction was heated to 70° C. overnight, filtered and then the filtrate was partitioned between EtOAc and water. The organic layer was separated, dried and evaporated to give the title compound as a yellow oil (12.37 g). δH (400 MHz, d6-DMSO) 1.00 (3H, t), 1.72-1.92 (2H, m), 3.82 (3H, s), 4.10 (2H, t), 7.24 (1H, d), 7.85-8.10 (2H, m). MS (ES) C11H1335ClO3 requires 228; found 229 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:12].C(=O)([O-])[O-].[K+].[K+].[CH2:19](I)[CH2:20][CH3:21]>CN(C=O)C>[Cl:12][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[O:1][CH2:19][CH2:20][CH3:21])[C:6]([O:8][CH3:9])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(CC)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.37 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.